2-Methylindoline-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylindoline-d3 is the labelled analogue of 2-Methylindoline, which is used to prepare indole derivatives . It is also used as a synthesis reagent .

Synthesis Analysis

The synthesis of indole and its derivatives, including 2-Methylindoline, has been conducted in water using different catalysts . The reactions are conducted both in water only and in a mixture of water with an organic solvent .

Molecular Structure Analysis

The molecular formula of 2-Methylindoline-d3 is C9H8D3N . The structure of 2-Methylindoline-d3 is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The 2-Methylindoline/2-Methylindole Liquid Organic Hydrogen Carrier (LOHC) system has been shown to be effective in a temperature range of 120 to 140 °C . In the form of a liquid–liquid biphasic reaction system with molten [PPh4][NTf2] as catalyst immobilisation phase, the applied cationic Ir-complex can be easily separated and recycled .

Physical And Chemical Properties Analysis

2-Methylindoline-d3 is soluble in Chloroform, Ether, Methanol . The molecular weight of 2-Methylindoline-d3 is 136.21 .

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “2-Methylindoline-d3”, but unfortunately, the available information is quite limited. The compound is mentioned as a biochemical for proteomics research and as a labeled analogue of 2-Methylindoline, which is used to prepare indole derivatives . However, specific applications in various fields are not detailed in the search results.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Methylindoline-d3 is a biochemical used in proteomics research

Mode of Action

It is known that the compound is used in proteomics research

Biochemical Pathways

Indole and its derivatives, which include 2-Methylindoline-d3, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methylindoline-d3 can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of an intermediate, 2-Methyl-1H-indene, which is then converted to 2-Methylindoline-d3 using deuterium exchange reactions.", "Starting Materials": ["2-Bromotoluene-d3", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium chloride", "Sodium bicarbonate", "Deuterium oxide"], "Reaction": ["Step 1: 2-Bromotoluene-d3 is treated with sodium hydride in the presence of acetic acid to form 2-Methyl-1-d3-toluene.", "Step 2: 2-Methyl-1-d3-toluene is brominated using bromine in the presence of sulfuric acid to form 2-Bromo-2-methyl-1-d3-toluene.", "Step 3: 2-Bromo-2-methyl-1-d3-toluene is reacted with sodium borohydride to form 2-Methyl-1-d3-indene.", "Step 4: 2-Methyl-1-d3-indene is treated with deuterium oxide in the presence of a catalyst such as copper sulfate to exchange the hydrogen atoms for deuterium atoms, forming 2-Methylindoline-d3."] } | |

Número CAS |

1246815-31-5 |

Nombre del producto |

2-Methylindoline-d3 |

Fórmula molecular |

C9H11N |

Peso molecular |

136.212 |

Nombre IUPAC |

2-(trideuteriomethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |

Clave InChI |

QRWRJDVVXAXGBT-FIBGUPNXSA-N |

SMILES |

CC1CC2=CC=CC=C2N1 |

Sinónimos |

2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

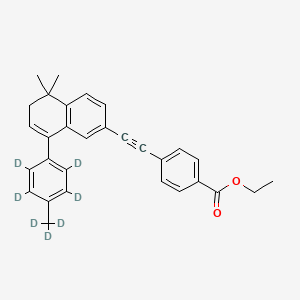

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

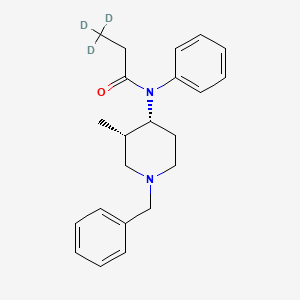

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)